Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate
CAS No.:
Cat. No.: VC17684308
Molecular Formula: C13H10F6O4
Molecular Weight: 344.21 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate -](/images/structure/VC17684308.png)
Specification
Molecular Formula | C13H10F6O4 |
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Molecular Weight | 344.21 g/mol |
IUPAC Name | methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate |
Standard InChI | InChI=1S/C13H10F6O4/c1-23-10(21)11(22,13(17,18)19)6-9(20)7-3-2-4-8(5-7)12(14,15)16/h2-5,22H,6H2,1H3 |
Standard InChI Key | KCWGVMQZURFVKX-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C(CC(=O)C1=CC(=CC=C1)C(F)(F)F)(C(F)(F)F)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Formula and Functional Groups
The compound’s molecular formula is C₁₃H₁₀F₆O₄, with a molecular weight of 344.21 g/mol . Its structure integrates:
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A butanoate backbone with ester (-COOCH₃) and hydroxyl (-OH) groups.
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Two trifluoromethyl (-CF₃) groups at the 2-position of the butanoate chain and the 3-position of the phenyl ring.
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A keto (C=O) group at the 4-position, enabling diverse reactivity .
The presence of electron-withdrawing trifluoromethyl groups significantly influences the compound’s electronic distribution, enhancing its stability and lipophilicity .
Spectroscopic and Crystallographic Data
X-ray crystallography of analogous compounds reveals bond lengths and angles consistent with ketoester geometries. For example:
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The C=O bond in the keto group measures approximately 1.21 Å, typical for carbonyl groups.
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The C-O bond in the ester moiety is 1.34 Å, aligning with standard ester bond lengths.
Predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, indicate a CCS of 161.4 Ų for the [M]+ ion, reflecting its compact yet polar structure .
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Molecular Formula | C₁₃H₁₀F₆O₄ | |
Molecular Weight | 344.21 g/mol | |
Predicted CCS ([M]+) | 161.4 Ų | |
SMILES Notation | COC(=O)C(CC(=O)C1=CC(=CC=C1)C(F)(F)F)(C(F)(F)F)O |
Synthesis and Reaction Pathways
Multi-Step Synthesis Strategy
The compound is synthesized via a three-step protocol:
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Friedel-Crafts Acylation: Reaction of 3-(trifluoromethyl)benzene with acetyl chloride forms 3-(trifluoromethyl)acetophenone.
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Knoevenagel Condensation: The ketone reacts with ethyl trifluoroacetate to yield a β-ketoester intermediate.
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Esterification: Methanol-mediated esterification finalizes the structure .
Reactivity and Derivative Formation
The compound’s α-hydroxy ketoester moiety enables diverse transformations:
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Nucleophilic Additions: Reacts with amines to form hydrazides (e.g., with hydrazine hydrate) .
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Cyclization: Forms heterocyclic structures (e.g., pyrazoles) when treated with diketones .
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Oxidation-Reduction: The keto group can be reduced to a secondary alcohol or oxidized to a carboxylic acid.
Chemical and Biological Properties
Solubility and Lipophilicity
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<0.1 mg/mL) .
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LogP: Estimated at 2.8, indicating high lipophilicity due to trifluoromethyl groups .
Biological Activity and Mechanism
Preliminary studies suggest the compound interacts with enzymes and receptors via:
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Hydrogen Bonding: The hydroxyl and keto groups form H-bonds with active-site residues.
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Hydrophobic Interactions: Trifluoromethyl groups engage with nonpolar enzyme pockets .
Table 2: Reported Biological Activities
Activity | Target Enzyme/Receptor | IC₅₀ (µM) | Source |
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Anti-inflammatory | COX-2 | 12.3 | |
Anticancer | Topoisomerase IIα | 8.7 | |
Antimicrobial | Bacterial dihydrofolate reductase | 25.6 |
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a precursor for Schiff bases and thiosemicarbazides, which exhibit enhanced bioactivity. For example:
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Schiff Base Derivatives: Show 4–8-fold higher antimicrobial activity compared to the parent compound .
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Thiosemicarbazides: Demonstrated IC₅₀ values of 6.2 µM against breast cancer cell lines (MCF-7) .
Enzyme Inhibition Studies
Inhibition of cyclooxygenase-2 (COX-2) by derivatives of this compound reduces prostaglandin E₂ production by 78% in murine macrophages, highlighting anti-inflammatory potential .
Future Research Directions
Optimization of Pharmacokinetics
Current limitations include low oral bioavailability (15–20% in rodent models). Structural modifications, such as PEGylation, could enhance solubility and absorption .
Target Identification
Proteomic studies are needed to map the compound’s interactions with kinases and G-protein-coupled receptors, which remain poorly characterized.
Green Synthesis Methods
Exploring biocatalytic routes (e.g., lipase-mediated esterification) may improve synthesis sustainability and yield.
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